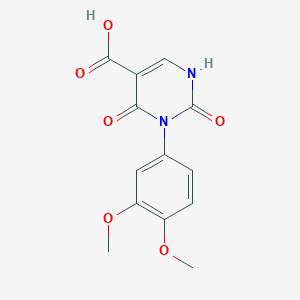

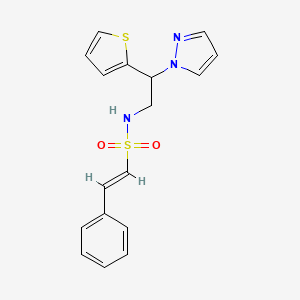

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, also known as CFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and disease mechanisms. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, due to its structural complexity, is of interest in synthetic organic chemistry, particularly in the synthesis of γ-butyrolactones, quinoxalines, and azauracils. These compounds are derived from 4-aryl-2-oxobutanoic acids, showing the versatility of 4-oxobutanoic acid derivatives in synthesizing biologically active molecules (Labib et al., 1988). Another study discusses the conformational analysis of a new type of alpha-amino acid analogue of the amino acid antibiotic furanomycin, illustrating the use of 4-oxobutanoic acid derivatives in creating conformationally restricted amino acid analogues (Avenoza et al., 2010).

Biologically Active Compound Synthesis

A novel method for the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids demonstrates the potential of 4-oxobutanoic acid derivatives in medicinal chemistry, particularly in anti-inflammatory drug design (Igidov et al., 2022). This study highlights the intramolecular cyclization capabilities of these compounds and their pronounced anti-inflammatory activity, providing a basis for further exploration in therapeutic applications.

Material Science Applications

In the field of materials science, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the potential for optical gating in nanofluidic devices. The compound has been utilized as a photolabile protecting group, illustrating how modifications to the 4-oxobutanoic acid structure can enable the control of ionic species transport in aqueous solutions through synthetic ion channels upon UV light irradiation (Ali et al., 2012).

Photoreactions and Sustainable Material Synthesis

Furfural-derived diacid prepared through photoreaction demonstrates the utility of 4-oxobutanoic acid derivatives in sustainable material synthesis. The study showcases the preparation of cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid from furfural-derived compounds, which could serve as a unique building block in creating biobased polymers and cross-linkers for epoxy resins, highlighting the compound's role in developing sustainable materials (Wang et al., 2018).

Propriétés

IUPAC Name |

4-(2-cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-15(20)8-14(16(21)22)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJIGBHOMXMUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)

![ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2753603.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2753605.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)

![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753619.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2753620.png)